1-(9H-fluoren-9-yl)ethan-1-one
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Overview
Description
1-(9H-fluoren-9-yl)ethan-1-one is an organic compound with the molecular formula C15H12O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a ketone functional group attached to the fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(9H-fluoren-9-yl)ethan-1-one can be synthesized through several methods. One common approach involves the oxidation of 9H-fluorene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction typically requires controlled conditions, including specific temperatures and reaction times, to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form fluorenone derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and alkyl halides for alkylation.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: 1-(9H-fluoren-9-yl)ethanol.
Substitution: Nitrofluorenes, halofluorenes, and alkylfluorenes
Scientific Research Applications
1-(9H-fluoren-9-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity . In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
1-(9H-fluoren-9-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(9,9-dimethyl-9H-fluoren-2-yl)ethan-1-one: This compound has additional methyl groups, which can affect its chemical reactivity and physical properties.
9-acetylfluorene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKCBQHKADUMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463359 |
Source
|
Record name | Ethanone, 1-(9H-fluoren-9-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3300-10-5 |
Source
|
Record name | Ethanone, 1-(9H-fluoren-9-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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